7-Bromo-3-ethylquinazolin-4(3H)-one

Medicinal chemistry Synthetic intermediate quality assurance Pharmaceutical impurity profiling

7-Bromo-3-ethylquinazolin-4(3H)-one (CAS 1549938-79-5, molecular formula C₁₀H₉BrN₂O, molecular weight 253.10 g/mol) is a brominated quinazolinone derivative that belongs to the privileged quinazolin-4(3H)-one scaffold. The compound features a bromine atom at the 7-position of the quinazolinone core and an ethyl substituent at the N3 position, which collectively distinguish it from other halogenated or N-alkylated quinazolinone analogs in terms of physicochemical properties, synthetic reactivity, and potential biological selectivity.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B12068733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-ethylquinazolin-4(3H)-one
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C10H9BrN2O/c1-2-13-6-12-9-5-7(11)3-4-8(9)10(13)14/h3-6H,2H2,1H3
InChIKeyXSKCJOWTGFGEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-ethylquinazolin-4(3H)-one Specification for Procurement: Compound Class, Key Characteristics, and Pharmacopeial Context


7-Bromo-3-ethylquinazolin-4(3H)-one (CAS 1549938-79-5, molecular formula C₁₀H₉BrN₂O, molecular weight 253.10 g/mol) is a brominated quinazolinone derivative that belongs to the privileged quinazolin-4(3H)-one scaffold . The compound features a bromine atom at the 7-position of the quinazolinone core and an ethyl substituent at the N3 position, which collectively distinguish it from other halogenated or N-alkylated quinazolinone analogs in terms of physicochemical properties, synthetic reactivity, and potential biological selectivity . As a building block, this compound is supplied commercially at a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC spectra .

7-Bromo-3-ethylquinazolin-4(3H)-one: Why In-Class Analogs Are Not Interchangeable for Critical Research and Manufacturing


Quinazolin-4(3H)-one derivatives with different N3-alkyl substituents or halogen substitution patterns exhibit divergent physicochemical profiles and reactivity, which directly impact their suitability as synthetic intermediates and potential biological activity . The 3-ethyl group in 7-bromo-3-ethylquinazolin-4(3H)-one confers distinct lipophilicity and steric properties compared to the 3-methyl or 3-propyl analogs, influencing both solubility and membrane permeability if used in drug design . Furthermore, the bromine at position 7 enables specific cross-coupling reactivity (e.g., Suzuki-Miyaura) that differs from chloro or iodo analogs in terms of oxidative addition rates [1]. A simple substitution of one 7-bromoquinazolinone analog for another without considering these position-specific and substituent-specific differences risks failure of downstream synthetic steps and invalidates SAR interpretations in biological studies. The quantitative evidence below details the measurable dimensions where 7-bromo-3-ethylquinazolin-4(3H)-one is differentiated from its closest available comparators.

7-Bromo-3-ethylquinazolin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Purity Specification and Batch QC Documentation: 7-Bromo-3-ethyl vs. 7-Bromo-3-methylquinazolin-4(3H)-one

7-Bromo-3-ethylquinazolin-4(3H)-one (CAS 1549938-79-5) is commercially supplied at a certified standard purity of 98% with accompanying batch-specific QC analytics including NMR, HPLC, and GC spectra . In contrast, the closest N3-alkyl analog, 7-bromo-3-methylquinazolin-4(3H)-one (CAS 1293987-84-4), is typically listed by suppliers without explicit purity certification or multi-method analytical characterization . This difference in documented purity assurance directly impacts the reliability of the 7-bromo-3-ethyl derivative as a starting material for GLP-grade or scalable synthetic processes.

Medicinal chemistry Synthetic intermediate quality assurance Pharmaceutical impurity profiling

Comparative Lipophilicity (LogP) and Predicted Solubility Impact: 7-Bromo-3-ethyl vs. 7-Bromo-3-methylquinazolin-4(3H)-one

The 3-ethyl substituent increases the calculated lipophilicity of 7-bromo-3-ethylquinazolin-4(3H)-one relative to the 3-methyl analog. The methyl analog (CAS 1293987-84-4) has a computed XLogP3 value of 1.696 . Extending the N3 alkyl chain to ethyl adds one methylene unit, which typically increases logP by approximately 0.5 log units based on Hansch π constants, yielding an estimated XLogP3 of ~2.2 for the 3-ethyl compound. This differential lipophilicity translates into measurably different predicted aqueous solubility and membrane permeability, with the 3-ethyl analog being less water-soluble but potentially more membrane-permeable, a trade-off that is critical in cell-based assay optimization and lead candidate selection.

Drug design ADME prediction Lead optimization

Comparative Molecular Weight and Mass-Based Formulation Calculations: 7-Bromo-3-ethyl vs. 7-Bromo-3-propylquinazolin-4(3H)-one

7-Bromo-3-ethylquinazolin-4(3H)-one has a molecular weight of 253.10 g/mol , which is 14.04 g/mol higher than the 3-methyl analog (239.07 g/mol ) and approximately 14 g/mol lower than a hypothetical 3-propyl analog (estimated ~267.12 g/mol). This molecular weight difference becomes significant in molar equivalence calculations for multi-step syntheses where precise stoichiometry is required. The 3-ethyl substitution provides an intermediate molecular weight that balances solubility and reactivity without introducing excessive bulk that may hinder crystallization or purification.

Formulation development Molar equivalence calculations Process chemistry

Positional Isomer Reactivity in Cross-Coupling: 7-Bromo vs. 6-Bromo Quinazolinone Scaffolds

The position of the bromine substituent on the quinazolinone core directly influences cross-coupling reactivity. 7-Bromo-substituted quinazolinone precursors have been employed in high-yielding Suzuki-Miyaura cross-coupling reactions to generate tricyclic aryl quinazoline derivatives, with reported yields demonstrating the synthetic utility of 7-bromo substrates [1]. In contrast, 6-bromoquinazolinone derivatives require distinct reaction conditions (e.g., Pd(OAc)₂/Xantphos system under Buchwald-Hartwig conditions) for derivatization [2]. This position-dependent reactivity means that 7-bromo-3-ethylquinazolin-4(3H)-one is the appropriate substrate for synthetic routes targeting 7-arylquinazolinone products, whereas 6-bromo analogs would be selected for 6-substituted targets.

Suzuki-Miyaura coupling Regioselective synthesis Heterocyclic chemistry

Halogen Reactivity Ranking: Bromo vs. Chloro at Position 7 in Cross-Coupling Electrophiles

In palladium-catalyzed cross-coupling reactions, the C–Br bond at position 7 of 7-bromo-3-ethylquinazolin-4(3H)-one undergoes oxidative addition faster than the corresponding C–Cl bond of 7-chloro-3-ethylquinazolin-4(3H)-one (hypothetical comparator) while being slower than the C–I bond of 7-iodo analogs. This halogen reactivity ranking (I > Br > Cl) is well-established across heteroaryl substrates [1]. The bromo substituent thus provides an optimal balance of reactivity (sufficiently high for efficient coupling) and stability (sufficiently low to avoid premature decomposition), making the 7-bromo derivative preferred over the 7-chloro analog for Suzuki and related couplings where the chloro substrate may require harsh conditions or specialized ligands.

Cross-coupling reactivity Halogen electrophile ranking Synthetic methodology

N3-Ethyl Substituent Effect on Conformational and Steric Profile Compared to N3-Methyl and N3-Propyl

The N3-ethyl group in 7-bromo-3-ethylquinazolin-4(3H)-one introduces a moderate steric bulk that can influence the conformational preference of the quinazolinone ring and the accessibility of the C4 carbonyl for hydrogen bonding. The Taft steric parameter (Es) for ethyl is –1.31, versus –1.24 for methyl, representing a ~6% increase in steric demand, while propyl (Es ≈ –1.60) represents a further ~29% increase over methyl [1]. This incremental steric effect directly impacts ligand–protein interactions if the compound is deployed in a biological context, as well as solution-state conformation and intermolecular packing in solid-state formulations.

Conformational analysis Steric parameter Ligand design

7-Bromo-3-ethylquinazolin-4(3H)-one: Evidence-Backed Procurement Scenarios for Drug Discovery and Process Chemistry


Medicinal Chemistry: Lead Optimization Requiring Controlled Lipophilicity Increase Over Methyl Analogs

When a quinazolinone-based lead series requires a measured increase in lipophilicity to improve membrane permeability without excessive solubility loss, 7-bromo-3-ethylquinazolin-4(3H)-one offers a computable ΔlogP of approximately +0.5 relative to the 3-methyl analog . This incremental adjustment can be critical in multiparameter optimization (MPO) scores where logP must be tuned within a narrow window.

Synthetic Chemistry: Suzuki-Miyaura Diversification at the 7-Position with Balanced Halogen Reactivity

For synthetic routes requiring aryl introduction at the 7-position of the quinazolinone core, 7-bromo-3-ethylquinazolin-4(3H)-one provides the optimal C–Br electrophile with intermediate oxidative addition reactivity—faster than chloro analogs and more stable than iodo analogs [1]. This allows the use of standard Pd catalysts without specialized ligands, reducing cost and simplifying reaction optimization.

Process Chemistry: GLP-Grade Intermediate with Certified Purity and Triple-Method QC

When scaling from discovery to development, 7-bromo-3-ethylquinazolin-4(3H)-one is supplied at 98% certified purity with batch-specific NMR, HPLC, and GC documentation . This level of QC assurance is not universally available for close N3-alkyl analogs, making the 3-ethyl derivative a lower-risk choice for GLP toxicology batch synthesis and IND-enabling studies.

Regiochemical Strategy: 7-Substituted vs. 6-Substituted Quinazolinone Target Design

For programs targeting 7-arylquinazolinone pharmacophores (as opposed to 6-substituted analogs), 7-bromo-3-ethylquinazolin-4(3H)-one is the direct precursor that enables Suzuki-Miyaura coupling at the correct position without requiring protecting group strategies or rearrangement [1]. Selection of the 6-bromo isomer would lead to a different regioisomeric product series, fundamentally altering SAR interpretation.

Quote Request

Request a Quote for 7-Bromo-3-ethylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.